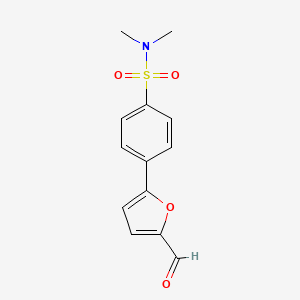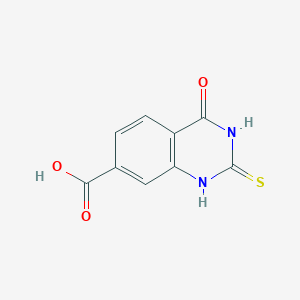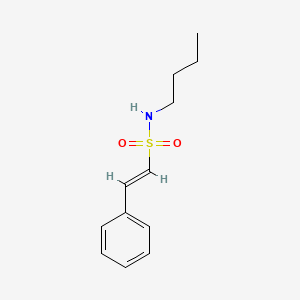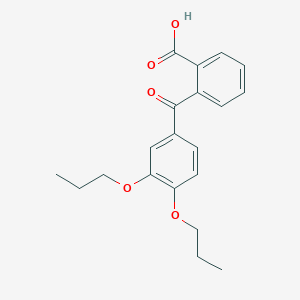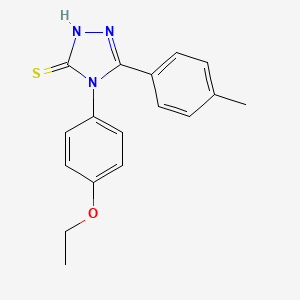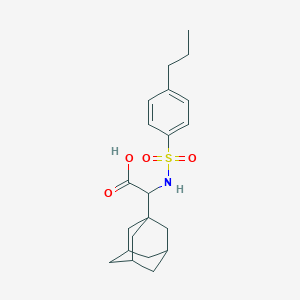
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid, also known as Adapalene, is a synthetic retinoid derivative and is used as a topical medication for the treatment of acne and other skin conditions. Adapalene is a member of the retinoid family, which are compounds derived from vitamin A and are used to treat various skin conditions. Adapalene has been approved for use in both adults and adolescents, and has been shown to be effective in reducing the severity of acne.
作用机制
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid works by binding to specific receptors in the skin, known as retinoic acid receptors (RARs). Once bound to the RARs, this compound modulates the activity of genes involved in the regulation of skin cell growth, differentiation, and inflammation. This compound also reduces the production of sebum, which is the oily substance produced by the sebaceous glands in the skin that can lead to acne.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the skin. This compound has been shown to reduce inflammation, regulate sebum production, and regulate the growth and differentiation of skin cells. This compound has also been shown to reduce the formation of comedones, which are the small, often white bumps that can form under the skin and can lead to acne.
实验室实验的优点和局限性
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has a number of advantages for use in laboratory experiments. This compound is relatively stable, with a shelf life of up to two years when stored at room temperature. This compound is also relatively inexpensive, making it an attractive option for laboratory experiments. However, this compound does have some limitations for use in laboratory experiments. This compound can be irritating to the skin, and can cause redness, itching, and burning. Additionally, this compound is a synthetic compound, and as such, may not be as biologically active as naturally occurring retinoids.
未来方向
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has a number of potential future applications, including the treatment of other skin conditions such as psoriasis and eczema. Additionally, this compound may be used to study the effects of topical retinoids on gene expression, and the effects of topical retinoids on the immune system. This compound may also be used in combination with other medications to treat acne, and may be used in combination with other topical medications to treat other skin conditions. Finally, this compound may be used in the development of novel retinoids for the treatment of skin conditions.
合成方法
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is synthetically produced by the reaction of adamantan-1-yl bromide and 4-propylbenzenesulfonamidoacetic acid in the presence of an aqueous base. The reaction is carried out under a nitrogen atmosphere at a temperature of 50-55°C, and the resulting product is purified by column chromatography.
科学研究应用
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has been widely studied in scientific research, with applications in the fields of dermatology, pharmacology, and toxicology. In dermatology, this compound has been used to study the effects of topical retinoids on the skin, including the effects on skin cell proliferation, differentiation, and gene expression. In pharmacology, this compound has been used to study the pharmacokinetics, pharmacodynamics, and safety of topical retinoids. In toxicology, this compound has been used to study the effects of topical retinoids on the skin, including irritation and sensitization potential.
属性
IUPAC Name |
2-(1-adamantyl)-2-[(4-propylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4S/c1-2-3-14-4-6-18(7-5-14)27(25,26)22-19(20(23)24)21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,19,22H,2-3,8-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFQXSDKZZIXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

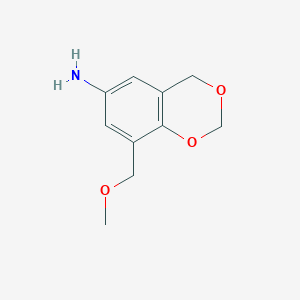
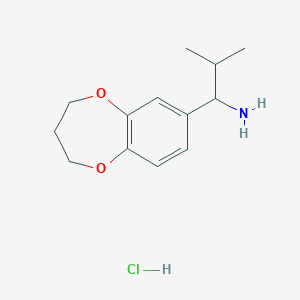

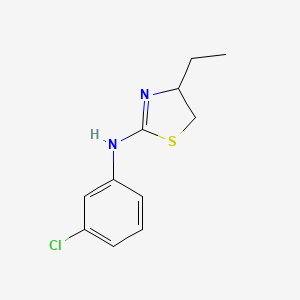
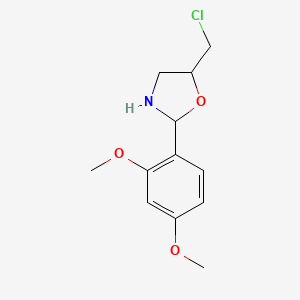
![ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6143620.png)
![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
